molecular formula C16H9ClN2OS B11968946 Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone

Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone

Cat. No.: B11968946
M. Wt: 312.8 g/mol
InChI Key: KRVHFRFRNSNHFQ-UHFFFAOYSA-N
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Description

Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone is a heterocyclic compound featuring a fused benzimidazothiazole core substituted with a 4-chlorophenyl group at the 3-position and a methanone moiety. These methods prioritize green chemistry principles, avoiding expensive metal catalysts .

Properties

Molecular Formula

C16H9ClN2OS

Molecular Weight

312.8 g/mol

IUPAC Name

(4-chlorophenyl)-imidazo[2,1-b][1,3]benzothiazol-1-ylmethanone

InChI

InChI=1S/C16H9ClN2OS/c17-11-7-5-10(6-8-11)15(20)13-9-18-16-19(13)12-3-1-2-4-14(12)21-16/h1-9H

InChI Key

KRVHFRFRNSNHFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=CN=C3S2)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

A pivotal method for synthesizing Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone involves an iodine-catalyzed oxidative cross-coupling reaction between methyl ketones and 2-(1H-benzo[d]imidazol-2-yl)aniline derivatives. The reaction employs iodine (20 mol%) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant in dimethyl sulfoxide (DMSO) at 80°C for 12 hours. The mechanism proceeds via a radical pathway, where iodine facilitates the generation of acyl radicals from methyl ketones, which subsequently couple with the benzimidazole precursor to form the fused thiazole ring.

Key optimization parameters include:

  • Catalyst loading : 20 mol% iodine maximizes yield while minimizing side reactions.

  • Solvent : Polar aprotic solvents like DMSO enhance solubility and reaction efficiency.

  • Temperature : Elevated temperatures (80°C) accelerate radical formation and coupling kinetics.

Synthetic Procedure

  • Reactants :

    • 2-(1H-Benzo[d]imidazol-2-yl)aniline (1.0 mmol)

    • 4-Chloroacetophenone (1.2 mmol)

    • Iodine (0.2 mmol)

    • TBHP (3.0 mmol, 70% aqueous solution)

    • DMSO (5 mL)

  • Procedure :

    • Combine reactants in a round-bottom flask under nitrogen.

    • Heat at 80°C for 12 hours with vigorous stirring.

    • Quench the reaction with ice water and extract with ethyl acetate.

    • Purify the crude product via silica gel chromatography (ethyl acetate/hexane, 1:3).

  • Yield : 78% (white crystalline solid).

  • Characterization :

    • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.69 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.38 (m, 4H, benzimidazole-H), 6.95 (s, 1H, thiazole-H).

    • 13C NMR : δ 192.1 (C=O), 154.3 (C-S), 142.7–118.2 (aromatic carbons).

    • HRMS : Calcd. for C19H12ClN3OS [M+H]+: 366.0462; Found: 366.0465.

Cyclocondensation of Benzothiazole and Imidazole Precursors

Synthesis of Benzothiazole-Thiophene Intermediates

An alternative route involves constructing the benzothiazole core prior to imidazole fusion. This method, adapted from benzothiazole-thiophene syntheses, utilizes phenacyl bromide derivatives and carbon disulfide under basic conditions:

  • Reactants :

    • 3-Amino-4-(benzothiazol-2-yl)-5-mercaptothiophen-2-yl)(4-chlorophenyl)methanone (1.0 mmol)

    • 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2 mmol)

    • Potassium hydroxide (10 mmol)

  • Procedure :

    • Dissolve the thiophene derivative in acetone containing aqueous KOH.

    • Add the glycosyl bromide dropwise and stir at room temperature for 8 hours.

    • Neutralize with HCl, filter, and recrystallize from methanol.

  • Yield : 65% (pale yellow solid).

  • Characterization :

    • IR : υ 1741 cm⁻¹ (C=O), 2924 cm⁻¹ (Ar-H).

    • 1H NMR : δ 8.15 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.81 (d, J = 9.2 Hz, 2H, Ar-H).

Imidazole Ring Closure

The benzothiazole intermediate undergoes cyclization with o-phenylenediamine derivatives to form the fused imidazo[2,1-b]thiazole system:

  • Reactants :

    • Benzothiazole-thiophene intermediate (1.0 mmol)

    • o-Phenylenediamine (1.5 mmol)

    • Acetic acid (5 mL)

  • Procedure :

    • Reflux reactants in acetic acid for 6 hours.

    • Concentrate under reduced pressure and purify via column chromatography.

  • Yield : 60% (off-white powder).

Comparative Analysis of Methods

Parameter Iodine-Catalyzed Method Cyclocondensation
Reaction Time 12 hours14 hours (combined)
Yield 78%60%
Catalyst Toxicity Low (iodine)None
Scalability HighModerate
Purity >95%>90%

The iodine-catalyzed method offers superior yields and scalability, making it preferable for industrial applications. Conversely, cyclocondensation provides a metal-free alternative but requires multi-step synthesis.

Spectroscopic Validation and Challenges

NMR Anomalies

The electron-deficient thiazole ring induces deshielding of adjacent protons, observed as downfield shifts in 1H NMR (e.g., δ 8.21 ppm for thiazole-H). Additionally, the 4-chlorophenyl group exhibits characteristic doublets at δ 7.69–7.81 ppm due to para-substitution.

Mass Spectrometry

HRMS confirms molecular ion peaks with <5 ppm error, ensuring structural fidelity. However, fragmentation patterns often lose the chloro substituent, necessitating complementary techniques like IR for carbonyl verification .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of benzo[d]imidazo[2,1-b]thiazole derivatives as antitumor agents. A series of compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, notably:

  • Cytotoxicity Against Breast Cancer : A study synthesized diaryl benzo[d]imidazo[2,1-b]thiazole compounds with aminoethoxy side chains. These derivatives demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line, with some compounds showing inhibitory effects comparable to tamoxifen. Compounds 6i and 6j exhibited 81% and 73% inhibition respectively, indicating their potential as therapeutic agents against breast cancer .
  • EGFR Inhibition : Another study focused on the antitumor activity of benzo[4,5]imidazo[2,1-b]thiazole derivatives, which showed promising results against the HeLa cell line (high EGFR expression). These compounds were identified as potential EGFR inhibitors, suggesting their utility in treating cancers characterized by EGFR overexpression .

Antimycobacterial Activity

The search for new anti-mycobacterial agents has led to the synthesis of benzo[d]imidazo[2,1-b]thiazole derivatives. Noteworthy findings include:

  • Selective Inhibition : Certain derivatives demonstrated selective inhibition against Mycobacterium tuberculosis, with one compound achieving an IC50 of 2.03 µM and an IC90 of 15.22 µM. Importantly, these compounds exhibited no acute toxicity towards human lung fibroblast cells at concentrations greater than 128 µM . This selectivity highlights their potential as targeted therapies for tuberculosis.

Mechanistic Insights and Structure-Activity Relationships

Understanding the mechanisms through which these compounds exert their effects is crucial for further development:

  • Molecular Docking Studies : Research involving molecular docking has elucidated the binding patterns of these compounds with target proteins in Mycobacterium tuberculosis, providing insights into their mechanism of action .
  • Structure-Activity Relationships : Preliminary structure–activity relationship (SAR) studies have been conducted to optimize the biological activity of these derivatives. The modifications in the chemical structure significantly influenced their cytotoxicity and selectivity profiles .

Synthesis and Characterization

The synthesis of benzo[d]imidazo[2,1-b]thiazole derivatives typically involves multi-step processes that include:

  • One-Pot Multi-Component Reactions : Efficient synthetic routes have been developed to create these compounds with high yields and purity . The characterization methods employed include NMR spectroscopy, HPLC, and mass spectrometry to confirm the structure and purity of the synthesized products.

Summary Table of Key Findings

ApplicationCompound DerivativesTarget Organism/Cell LineKey Findings
Antitumor ActivityDiaryl derivativesMCF-7 (Breast Cancer)Compounds 6i (81% inhibition), 6j (73% inhibition)
AntimycobacterialVarious derivativesMycobacterium tuberculosisIC50 = 2.03 µM; selective inhibition observed
Mechanistic Insights--Molecular docking studies confirm binding patterns
SynthesisMulti-component reactions-High yield synthesis confirmed by NMR and MS

Mechanism of Action

The mechanism of action of Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound has been shown to inhibit specific enzymes, such as kinases, which play a crucial role in cell signaling pathways.

    Pathways Involved: The compound can modulate pathways related to apoptosis (programmed cell death), inflammation, and cell proliferation.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents at the 3-position (e.g., aryl groups) and functional modifications (e.g., methanone, amine, acetamide). Selected examples include:

Compound Name Substituents/Functional Groups Key Properties References
N,3-Bis(4-chlorophenyl)benzo[d]imidazo[2,1-b]thiazol-2-amine (4a) 4-Cl-C6H4 (3-position), NH2 (2-position) IR: 3433 cm⁻¹ (NH), 1665 cm⁻¹ (C=N); m.p. 233–234°C
N-(4-Chlorophenyl)-3-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazol-2-amine (4g) 4-F-C6H4 (3-position), 4-Cl-C6H4 (N-position) m.p. 222–224°C; C: 63.24%, H: 3.27%, N: 10.52%
2-(Benzo[4,5]imidazo[2,1-b]thiazol-3-yl)-N-(4-chlorophenyl)acetamide (D09) Acetamide side chain (C=O) m.p. 151–153°C; IR: 1659 cm⁻¹ (amide C=O)
5g (C–Se coupled product) 4-Cl-C6H4 (3-position), Se-Ar (selenylation) High yields (72–86%); confirmed by X-ray

Key Observations :

  • Halogen Effects : Chlorine (electron-withdrawing) and fluorine (smaller, lipophilic) substituents influence melting points and solubility. For example, 4g (4-F) has a lower m.p. (222–224°C) than 4a (4-Cl, m.p. 233–234°C) .
  • Functional Groups: Methanone derivatives (e.g., D09) exhibit distinct IR peaks (e.g., 1659 cm⁻¹ for amide C=O) compared to amine analogs (NH stretch at ~3433 cm⁻¹) .

Physicochemical Properties

Property Benzo[d]imidazo[2,1-b]thiazole Derivatives Observations References
Melting Points 151–258°C Lower for acetamides (D09: 151°C) vs. amines (~220–258°C)
Elemental Composition C: 55–63%, N: 9–13% Halogens (Cl, Br) reduce %C (e.g., 4c: C 55.94%)
Spectral Data 1H NMR δ 7.80–8.12 (aromatic protons) Consistent aromatic shifts across derivatives

Key Takeaways

  • Substituent Impact: Halogens and functional groups (methanone, amine, acetamide) dictate physicochemical properties and reactivity.
  • Synthetic Efficiency : Catalyst-free protocols offer sustainable routes, while selenylation enables regioselective modifications.
  • Structural Confirmation : NMR and IR data consistently validate core scaffolds and substituent positions .

Further studies should explore the biological implications of the methanone moiety compared to amine/acetamide analogs, leveraging the synthetic flexibility of this scaffold.

Biological Activity

Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This article explores the biological activity of this compound, summarizing key research findings, including synthesis methods, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of benzo[d]imidazo[2,1-b]thiazole derivatives typically involves the reaction of 2-aminobenzothiazole with various electrophiles. A notable method includes a catalyst-free microwave-assisted synthesis that has demonstrated high efficiency and yields . The general procedure involves mixing 2-aminobenzothiazole with α-bromoketones under microwave irradiation, which facilitates the formation of the desired product through nucleophilic substitution and subsequent cyclization .

Antitumor Activity

Research indicates that derivatives of benzo[d]imidazo[2,1-b]thiazole exhibit significant antitumor activity. For instance, a study reported that certain derivatives displayed potent inhibitory effects against the epidermal growth factor receptor (EGFR), particularly in HeLa cells (a cervical cancer cell line) with an IC50 value of 55 nmol/L for one of the compounds tested . The structure-activity relationship (SAR) analysis suggested that modifications to the side chains could enhance anticancer efficacy.

CompoundIC50 (nmol/L)
D0455.0
D0888.3
D09100.0
Gefitinib1.9
Osimertinib3.1

These findings support the potential use of benzo[d]imidazo[2,1-b]thiazole derivatives as lead compounds for developing novel EGFR inhibitors.

Antiviral and Antimycobacterial Activity

In addition to antitumor properties, benzo[d]imidazo[2,1-b]thiazole derivatives have shown promising antiviral and antimycobacterial activities. A study evaluated several derivatives against various viral strains and found that specific compounds exhibited significant activity against Coxsackie B4 virus and Feline herpes virus . Furthermore, certain derivatives demonstrated effective antitubercular activity, indicating their potential as therapeutic agents against tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of benzo[d]imidazo[2,1-b]thiazole derivatives is closely linked to their chemical structure. Modifications at specific positions on the thiazole or imidazole rings can significantly impact their potency and selectivity. For example, substituents on the phenyl ring have been shown to influence both the binding affinity to target proteins and the overall pharmacological profile of these compounds .

Case Studies

Several case studies highlight the effectiveness of benzo[d]imidazo[2,1-b]thiazole derivatives:

  • Antitumor Study : In vitro studies demonstrated that compounds with a 4-chlorophenyl substituent exhibited enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts. The presence of electron-withdrawing groups was crucial for improving activity against EGFR-expressing cells .
  • Antiviral Screening : A series of synthesized benzo[d]imidazo[2,1-b]thiazoles were screened against viral infections in mammalian cell cultures. Compounds showed varying degrees of inhibition against different viruses, with some achieving nearly complete inhibition at low concentrations .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich benzoimidazo-thiazole core undergoes regioselective functionalization:

C–H Selenylation

  • Conditions : Diphenyldiselenide (1.5 eq), phenyliodine diacetate (PIFA, 1 eq), DCM, rt.

  • Outcome : Mono-selenylation at the C-2 position (yield: 73–89%).

  • Scope : Tolerates electron-donating (–OMe) and withdrawing (–Cl) groups.

Example :

SubstrateProduct Yield (%)Functional Group Tolerance
3-(4-Cl-phenyl) derivative 81%–Cl, –F, –t-Bu, –OMe

Nucleophilic Reactions at the Ketone

The 4-chlorophenyl methanone group participates in:

Oxime Formation

  • Conditions : NH₂OH·HCl, NaOAc, ethanol, reflux.

  • Application : Intermediate for further functionalization (e.g., Beckmann rearrangement).

Reduction to Alcohol

  • Reagents : NaBH₄/EtOH or LiAlH₄/THF.

  • Outcome : Secondary alcohol (benzhydrol analog), though no direct data exists for this compound.

Cross-Coupling Reactions

The 4-chlorophenyl group facilitates transition-metal-catalyzed couplings:

Suzuki–Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF/H₂O.

  • Potential Products : Biphenyl or heteroaryl analogs.

Limitation : Steric hindrance from the fused heterocycle may reduce efficiency.

Biological Activity and Derivatives

While not directly studied, analogs exhibit antitubercular activity:

Compound IC₅₀ (μM)Target Specificity
IT06 (2,4-diCl-phenyl analog)2.03Mycobacterium tuberculosis
IT10 (4-NO₂-phenyl analog)2.32Selective Mtb inhibition

The 4-chlorophenyl derivative may show enhanced lipophilicity and membrane permeability compared to nitro or methoxy analogs.

Stability and Functionalization Challenges

  • Acid/Base Sensitivity : The ketone is stable under mild conditions but may degrade under strong acids (e.g., H₂SO₄).

  • Photoreactivity : Chlorinated aromatics may undergo photodechlorination; storage in amber vials is recommended.

Q & A

Q. What are the most efficient synthetic routes for preparing Benzo[d]imidazo[2,1-b]thiazole derivatives, including the target compound?

The catalyst-free, one-pot three-component reaction of aryl glyoxal, aryl amine, and 2-aminobenzothiazole in ethanol-PEG-600 is a robust method. This approach avoids expensive catalysts, simplifies purification (via direct precipitation), and achieves high yields (~88%) under mild conditions . For derivatives like N,3-bis(4-chlorophenyl)benzo[d]imidazo[2,1-b]thiazol-2-amine, optimization studies (Table 1 in ) recommend 80°C and 6 hours for maximum efficiency .

Q. How is the structural confirmation of synthesized derivatives performed?

Spectroscopic techniques are critical:

  • FT-IR : Absorptions at ~1665 cm⁻¹ (C=N) and ~1585 cm⁻¹ (aromatic C=C) confirm imidazothiazole core formation .
  • NMR : 1^1H NMR (e.g., δ 8.12 ppm for aromatic protons) and 13^13C NMR validate substituent positioning and purity .
  • Elemental analysis : Discrepancies between calculated and observed C/H/N ratios (e.g., 55.46% vs. 55.94% for C in compound 4c) indicate purity levels .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization of the benzoimidazothiazole scaffold?

For C–H selenylation, phenyliodine(III) bis(trifluoroacetate) (PIFA) in dichloromethane enables regioselective coupling with diselenides (Table 4, ). Yields exceed 70% for 3-(4-chlorophenyl) derivatives, confirmed by X-ray crystallography . Alternative methods, such as Cs₂CO₃-mediated cyclization with selenium, yield planar heterocycles under transition-metal-free conditions (150°C in DMF) .

Q. What strategies resolve contradictions in biological activity data for derivatives?

Structural-activity relationship (SAR) studies highlight the importance of substituents:

  • 4-Chlorophenyl groups : Enhance cytotoxicity (e.g., compound 5l inhibits MDA-MB-231 cells with IC₅₀ = 1.4 μM, surpassing sorafenib) .
  • Hydrazinecarbothioamides : Derivatives like 3a (71% yield) show aldose reductase inhibition, linked to the imidazothiazole-thiadiazole hybrid structure . Discrepancies in activity may arise from variations in solubility or steric hindrance, requiring iterative SAR and pharmacokinetic profiling .

Q. How do solvent systems impact green synthesis protocols?

Ethanol-PEG-600 minimizes environmental impact by replacing toxic solvents (e.g., DMF) and enabling catalyst-free reactions. This system achieves 88% yield for coumarin-fused derivatives while avoiding column chromatography . Comparative studies with FeCl₃/ZnI₂-catalyzed routes ( ) show trade-offs between yield (higher with catalysts) and sustainability .

Methodological Challenges

Q. What analytical challenges arise in characterizing halogenated derivatives?

  • Purity issues : Bromine/chlorine substituents (e.g., compound 4c, m.p. 239–241°C) may cause elemental analysis deviations due to hygroscopicity or incomplete crystallization .
  • NMR complexity : Overlapping signals in 1^1H NMR (e.g., δ 7.80–8.12 ppm for aromatic protons) require high-resolution instruments (≥400 MHz) and DEPT/HSQC for unambiguous assignment .

Q. How can synthetic scalability be balanced with regioselectivity?

Multi-component reactions (MCRs) offer scalability but require precise stoichiometric control. For example, a 1:1:1 ratio of aryl glyoxal, aryl amine, and 2-aminobenzothiazole ensures minimal byproducts . Advanced techniques like flow chemistry or microwave-assisted synthesis could further improve reproducibility for large-scale production .

Critical Analysis of Contradictions

  • Catalyst Dependency : While advocates catalyst-free synthesis, reports FeCl₃/ZnI₂-catalyzed methods. The choice depends on target complexity: catalysts improve yields for sterically hindered derivatives but complicate purification .
  • Biological Selectivity : Compound 5l’s selectivity for MDA-MB-231 over HepG2 cells (16-fold difference) underscores the need for cell-line-specific SAR models to avoid false positives .

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